Tribromo(tribromomethoxy)methane

Description

Properties

CAS No. |

109575-87-3 |

|---|---|

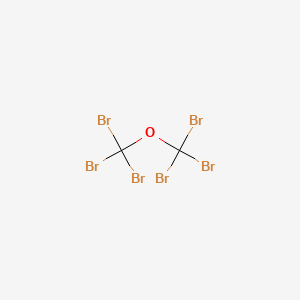

Molecular Formula |

C2Br6O |

Molecular Weight |

519.4 g/mol |

IUPAC Name |

tribromo(tribromomethoxy)methane |

InChI |

InChI=1S/C2Br6O/c3-1(4,5)9-2(6,7)8 |

InChI Key |

GLRHOKUGEASYFY-UHFFFAOYSA-N |

Canonical SMILES |

C(OC(Br)(Br)Br)(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Methoxy Precursors

The most straightforward approach involves sequential bromination of methoxy-containing precursors. A common starting material is methoxymethane (dimethyl ether, CH₃OCH₃), which undergoes progressive bromination:

Reaction Pathway :

- Initial Bromination :

$$

\text{CH₃OCH₃} + \text{Br}2 \xrightarrow{\text{Fe or AlBr}3} \text{CH₂BrOCH₂Br} + \text{HBr}

$$

Catalysts like iron (Fe) or aluminum bromide (AlBr₃) facilitate electrophilic substitution at elevated temperatures (40–60°C).

- Complete Bromination :

Further treatment with excess bromine under reflux (80–100°C) yields the target compound:

$$

\text{CH₂BrOCH₂Br} + 6\text{Br}_2 \rightarrow \text{CBr₃OCHBr₃} + 6\text{HBr}

$$

Key parameters include stoichiometric excess of bromine (10:1 molar ratio) and extended reaction times (12–24 hours).

Industrial Adaptation :

Continuous flow reactors optimize yield (85–92%) by maintaining precise temperature control and avoiding localized over-bromination.

Halogen Exchange Reactions

Chlorinated or fluorinated analogs serve as intermediates for bromine substitution. For example, trichloromethoxy methane (CCl₃OCH₃) undergoes halogen exchange:

Reaction Conditions :

$$

\text{CCl₃OCH₃} + 6\text{HBr} \xrightarrow{\text{AlBr}_3, 120^\circ\text{C}} \text{CBr₃OCHBr₃} + 6\text{HCl}

$$

Aluminum bromide acts as a Lewis catalyst, with yields exceeding 75% after distillation.

Phase-Transfer Catalyzed Bromination

Efficient bromination is achieved using phase-transfer catalysts (PTCs) to enhance interfacial reactivity. A representative protocol involves:

Steps :

- Dissolve methoxy precursor (e.g., CBr₃OCH₃) in dichloromethane.

- Add aqueous sodium hydroxide (20%) and tetrabutylammonium bromide (TBAB) as PTC.

- Introduce bromine incrementally at 0–5°C to minimize side reactions.

Advantages :

- Reduced bromine waste (stoichiometric ratio 3:1).

- Higher selectivity (90–95%) for tribromomethoxy groups.

Oxidative Bromination with N-Bromosuccinimide (NBS)

NBS provides controlled bromination under mild conditions, particularly for sensitive substrates:

Procedure :

- React CBr₃OCH₃ with NBS (3 equivalents) in acetic acid at 25°C.

- Stir for 8–12 hours, followed by quenching with sodium sulfite.

Outcome :

Industrial-Scale Synthesis

Large-scale production employs continuous flow systems to enhance efficiency:

Key Features :

- Reactor Design : Tubular reactors with in-line bromine injection.

- Conditions : 60–80°C, 10–15 bar pressure, residence time ≤30 minutes.

- Purification : Multistep distillation removes residual HBr and unreacted bromine.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Bromination | 70–85 | 90–95 | Excess bromine handling |

| Halogen Exchange | 75–80 | 88–92 | Catalyst recovery |

| Phase-Transfer Catalysis | 85–90 | 95–98 | Emulsion formation |

| NBS Bromination | 80–85 | 93–97 | Cost of NBS |

| Industrial Flow Process | 90–95 | ≥99 | High capital investment |

Chemical Reactions Analysis

Types of Reactions

Tribromo(tribromomethoxy)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tribromoformate derivatives.

Reduction: Reduction reactions can convert this compound to less brominated compounds.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.

Major Products Formed

Oxidation: Tribromoformate derivatives.

Reduction: Less brominated methoxy compounds.

Substitution: Substituted methoxy compounds with different functional groups.

Scientific Research Applications

Tribromo(tribromomethoxy)methane has several scientific research applications, including:

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.

Mechanism of Action

The mechanism of action of tribromo(tribromomethoxy)methane involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The tribromomethoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of Tribromo(tribromomethoxy)methane with analogous halogenated methanes, based on extrapolated data and evidence from related compounds:

Key Differences in Reactivity and Stability

- Bromine Content : this compound contains six bromine atoms, significantly increasing its molecular weight and density compared to tribromomethane (3 Br atoms) or chloroform (3 Cl atoms). This higher halogenation likely enhances flame-retardant properties but reduces thermal stability .

Environmental and Toxicological Profiles

- Tribromomethane (Bromoform) : Listed in environmental monitoring studies with a Method Reporting Limit (MRL) of 0.2 µg/L, indicating its persistence and toxicity in aquatic systems .

- Analogous brominated compounds (e.g., bromopyrroles) exhibit antimicrobial and antineoplastic activities, implying possible bioactive roles .

Regulatory and Industrial Considerations

- Regulatory Status: Bromoform is regulated under EPA guidelines due to its carcinogenicity, and this compound would likely face similar restrictions if commercialized .

- Market Relevance : Brominated flame retardants are increasingly scrutinized, driving demand for less toxic alternatives. This compound’s niche applications may depend on improved synthetic efficiency and safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.